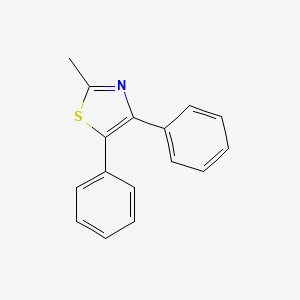

2-Methyl-4,5-diphenylthiazole

説明

Significance of Thiazole (B1198619) Scaffold in Organic and Medicinal Chemistry

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone in the fields of organic and medicinal chemistry. numberanalytics.comnih.gov Its unique structural and electronic properties make it a versatile scaffold for the synthesis of a wide array of compounds with significant biological activities. fabad.org.trkuey.netnih.gov The thiazole ring is a key component in numerous natural products, including Vitamin B1 (thiamine), and is present in a variety of FDA-approved drugs. nih.govfabad.org.trijper.org

The therapeutic applications of thiazole derivatives are extensive, encompassing antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. fabad.org.trkuey.netnih.govnih.gov This broad spectrum of activity is attributed to the ability of the thiazole nucleus to interact with various biological targets. fabad.org.trontosight.ai Consequently, the synthesis and modification of thiazole-based compounds remain an active area of research in the quest for new and more effective therapeutic agents. fabad.org.trbenthamdirect.combohrium.com

Overview of Heterocyclic Compounds with Sulfur and Nitrogen

Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, form a vast and important class of organic molecules. britannica.combritannica.com Those containing both sulfur and nitrogen atoms, such as thiazole, are of particular interest due to their unique chemical reactivity and biological significance. openmedicinalchemistryjournal.comnih.gov The presence of both a sulfur and a nitrogen atom in the thiazole ring imparts distinct properties, including aromaticity and specific reactivity patterns. numberanalytics.com

Thiazole is isomeric with isothiazole, differing in the positions of the sulfur and nitrogen atoms within the five-membered ring. numberanalytics.com This structural difference leads to variations in their chemical and physical properties. The family of sulfur-nitrogen heterocycles is diverse and includes both aromatic and non-aromatic systems, each with characteristic reactivities and applications. nih.govinchem.org These compounds are integral to many biological processes and are foundational in the development of numerous pharmaceuticals and materials. openmedicinalchemistryjournal.comnih.gov

Historical Context of Thiazole Synthesis and Derivatives

The study of thiazole chemistry has a rich history, with foundational work on its synthesis being laid in the late 19th century. numberanalytics.comtandfonline.com The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and widely used method that involves the reaction of α-haloketones with thioamides. numberanalytics.comwikipedia.orgsynarchive.com This method's versatility and the ready availability of starting materials have made it a cornerstone of thiazole chemistry. numberanalytics.com

Another significant historical method is the Cook-Heilbron thiazole synthesis, discovered in 1947, which provides a route to 5-aminothiazoles from α-aminonitriles and carbon disulfide or related reagents. wikipedia.orgwikipedia.orgyoutube.com This was a notable advancement as 5-aminothiazoles were previously a less accessible class of compounds. wikipedia.org Over the years, numerous other synthetic methods and modifications have been developed, expanding the diversity of accessible thiazole derivatives and improving reaction efficiency and environmental friendliness. numberanalytics.combepls.com These historical developments have been crucial in unlocking the vast potential of thiazole derivatives in various scientific fields. nih.govtandfonline.com

Specific Focus: 2-Methyl-4,5-diphenylthiazole as a Representative Thiazole Derivative

This article will focus specifically on This compound , a derivative of the thiazole family. ontosight.ai This compound features a thiazole core with a methyl group at the 2-position and two phenyl groups at the 4- and 5-positions. ontosight.aiontosight.ai Its chemical structure and the presence of these substituents give it specific physical and chemical properties that make it a compound of interest in research. ontosight.aichemimpex.com

This compound serves as a valuable case study for understanding the chemistry and potential applications of substituted thiazoles. It can be synthesized through various chemical reactions and has been investigated for its utility as a building block in the creation of more complex molecules. ontosight.aichemimpex.com The study of this specific derivative allows for a detailed exploration of how substitutions on the thiazole ring influence its properties and potential uses in areas such as medicinal chemistry and materials science. ontosight.ai

Structure

3D Structure

特性

IUPAC Name |

2-methyl-4,5-diphenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NS/c1-12-17-15(13-8-4-2-5-9-13)16(18-12)14-10-6-3-7-11-14/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYWCVZNRMSXBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190983 | |

| Record name | 2-Methyl-4,5-diphenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3755-83-7 | |

| Record name | 2-Methyl-4,5-diphenylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3755-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4,5-diphenylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003755837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3755-83-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4,5-diphenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4,5-diphenylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-4,5-diphenylthiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUV3CE7C3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Methyl 4,5 Diphenylthiazole and Its Derivatives

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Formation

The construction of the thiazole ring is primarily achieved through several key named reactions, which have been adapted and modified over time to enhance their scope and efficiency.

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole ring. scholaris.casynarchive.com The classical approach involves the cyclocondensation reaction between an α-haloketone and a thioamide. synarchive.comyoutube.com For the specific synthesis of 2-methyl-4,5-diphenylthiazole, the reaction would typically involve 2-bromo-1,2-diphenylethanone (an α-haloketone) and thioacetamide (B46855) (a thioamide). The reaction proceeds via an initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com

The versatility of the Hantzsch synthesis allows for the introduction of various functional groups, making it a popular choice for creating libraries of thiazole derivatives. bepls.com Modern adaptations have focused on improving reaction conditions, yields, and environmental friendliness. Modifications include the use of microwave irradiation, which can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.gov For instance, microwave-assisted Hantzsch reactions have been shown to produce 2-aminothiazole (B372263) derivatives rapidly and in high yields. nih.govfigshare.com

Another adaptation is the Holzapfel-Meyers-Nicolaou modification, which provides a two- or three-step procedure involving the cyclocondensation of a thioamide under basic conditions to form a hydroxythiazoline intermediate. researchgate.net This intermediate is subsequently dehydrated using reagents like trifluoroacetic anhydride-pyridine to yield the final thiazole, a method that is particularly useful for preserving stereochemistry in chiral substrates. researchgate.net

The Robinson-Gabriel synthesis is a classical organic reaction that involves the intramolecular cyclodehydration of a 2-acylamino-ketone to form an oxazole (B20620), typically using a cyclodehydrating agent such as sulfuric acid or trifluoromethanesulfonic acid. wikipedia.orgacs.org While this method is the cornerstone for oxazole synthesis, its direct application to produce thiazoles is less common. The analogous synthesis of a thiazole would require a 2-thioacylamino-ketone as the starting material, which then undergoes cyclodehydration.

Recent advancements have led to the development of solid-phase variations of the Robinson-Gabriel synthesis, which are particularly valuable for combinatorial chemistry and the generation of compound libraries. wikipedia.orgacs.org In a solid-phase approach, the 2-acylamino-ketone precursor is attached to a resin support. acs.orgnih.gov The cyclization and cleavage from the resin can be achieved using reagents like trifluoroacetic anhydride (B1165640) (TFAA), which acts as the cyclodehydrating agent. acs.orgidexlab.com This methodology allows for streamlined purification, as excess reagents and byproducts can be washed away from the resin-bound product. acs.org While developed primarily for oxazoles, the principles of solid-phase cyclodehydration reactions offer a template for developing similar high-throughput methods for thiazole synthesis. wikipedia.org

The Cook-Heilbron synthesis is a significant method for preparing 5-aminothiazoles. wikipedia.orgcutm.ac.in This reaction involves the cyclization of α-aminonitriles with various sulfur-containing reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions. wikipedia.orgpharmaguideline.comnih.gov When an α-aminonitrile reacts with carbon disulfide, the initial step is a nucleophilic attack of the amino group on the carbon of CS₂, followed by an intramolecular cyclization where the newly formed dithiocarbamate (B8719985) sulfur attacks the nitrile carbon. wikipedia.org Tautomerization of the resulting imino-thiazolidine intermediate leads to the aromatic 5-aminothiazole product. wikipedia.org

This method is particularly valuable as it provides access to 5-aminothiazoles, a class of compounds that can be difficult to synthesize via other routes like the Hantzsch synthesis. nih.gov The substituents at the 2- and 4-positions of the thiazole ring can be varied by choosing different α-aminonitriles and sulfur reagents. wikipedia.org For example, reacting aminoacetonitrile (B1212223) with ethyldithioacetate can produce 2-methyl-5-aminothiazoles. wikipedia.org The synthesis of α-aminonitriles themselves is often achieved through the Strecker reaction, a multicomponent reaction of an aldehyde, ammonia, and hydrogen cyanide. mdpi.com

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. caltech.edu MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them ideal for drug discovery. nih.gov

Several MCRs have been developed for the synthesis of thiazole derivatives. A common strategy is a three-component variation of the Hantzsch synthesis, where an aldehyde, a ketone, and a source of sulfur and nitrogen (like thiourea) react to form the thiazole ring. researchgate.netnih.gov For example, a one-pot condensation of an α-haloketone, thiourea (B124793), and a substituted benzaldehyde (B42025) can yield highly functionalized thiazole derivatives. researchgate.netnih.gov This approach avoids the need to pre-synthesize and isolate intermediates, thereby streamlining the synthetic process. researchgate.net The development of four-component reactions has further expanded the scope, allowing for the synthesis of 2,4-di- and 2,4,5-trisubstituted thiazoles in a single step. rug.nl These reactions offer a powerful tool for creating diverse libraries of thiazole compounds for biological screening.

Green Chemistry Principles in Thiazole Synthesis

In response to growing environmental concerns, green chemistry principles have been increasingly integrated into the synthesis of thiazoles. bohrium.com These strategies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key approaches include the use of environmentally benign solvents, solvent-free conditions, and energy-efficient reaction methods like microwave and ultrasound irradiation. bepls.comresearchgate.net

Performing organic reactions in the absence of volatile organic solvents is a core tenet of green chemistry. Solvent-free, or solid-state, reactions can lead to higher yields, shorter reaction times, and simplified work-up procedures. researchgate.netresearchgate.net The Hantzsch synthesis of 2-aminothiazoles, for instance, has been successfully performed under solvent-free conditions by grinding an α-haloketone and thiourea at room temperature or with gentle heating. researchgate.netorganic-chemistry.org Chinnaraja and Rajalakshmi reported a microwave-assisted, solvent-free, and catalyst-free synthesis of hydrazinyl thiazoles, achieving excellent yields in seconds to minutes. nih.gov

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. bepls.com While organic reagents often have low solubility in water, specialized techniques can facilitate aqueous-phase synthesis. For example, the synthesis of 2-aminothiazoles has been achieved in an aqueous medium using β-cyclodextrin, which can encapsulate the nonpolar reactants and facilitate the reaction. organic-chemistry.org Furthermore, simple procedures involving refluxing reactants in water without a catalyst have been reported for the synthesis of 2-(alkylsulfanyl)thiazoles from dithiocarbamates and α-halocarbonyl compounds, demonstrating the feasibility of catalyst-free aqueous synthesis. bepls.com

The following table provides a summary of various synthetic approaches for the thiazole ring.

| Synthesis Method | Key Reactants | Typical Product | Key Features |

| Hantzsch Synthesis | α-Haloketone, Thioamide | Substituted Thiazole | Highly versatile; widely used; can be adapted for microwave or solvent-free conditions. synarchive.comnih.gov |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Oxazole (Thiazole from thio-analog) | Primarily for oxazoles; involves cyclodehydration; solid-phase variations exist. wikipedia.orgacs.org |

| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide/Dithioacid | 5-Aminothiazole | Provides access to 5-amino substituted thiazoles under mild conditions. wikipedia.orgcutm.ac.in |

| Multi-component Reaction | Aldehyde, Ketone, Thiourea, etc. | Highly Substituted Thiazole | High atom economy and efficiency; rapid generation of molecular diversity. nih.govrug.nl |

| Green Synthesis | Various | Substituted Thiazole | Employs aqueous media, solvent-free conditions, or microwave/ultrasound to reduce environmental impact. bepls.comresearchgate.netorganic-chemistry.org |

Microwave-Assisted and Ultrasonic-Mediated Synthesis

In recent years, the application of non-conventional energy sources such as microwave irradiation and ultrasonic waves has revolutionized the synthesis of heterocyclic compounds, including thiazole derivatives. These techniques offer significant advantages over classical heating methods, including dramatically reduced reaction times, higher yields, and often cleaner reaction profiles.

Microwave-assisted synthesis has been successfully employed for the rapid and efficient construction of various thiazole analogues. The methodology typically involves the multi-component reaction of starting materials like thiocarbohydrazide, aldehydes, and substituted phenacyl bromides. researchgate.net In a representative example, the synthesis of thiazole derivatives was achieved in good yields under microwave irradiation at 70°C, using ethanol (B145695) as a solvent and a catalytic amount of acetic acid. researchgate.net A key advantage of this approach is the significant reduction in reaction time, often from several hours required for conventional refluxing to just a few minutes. rsc.org For instance, a solvent-free microwave-assisted approach for synthesizing thiosemicarbazone-based thiazole adducts yielded high amounts of the desired products within 5 minutes, without the need for a catalyst. rsc.org This rapid and efficient heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid increase in temperature.

Ultrasonic-assisted organic synthesis (UAOS) represents another powerful green chemistry tool for accelerating the synthesis of thiazole derivatives. nih.gov The application of ultrasonic waves can lead to increased reaction rates and higher yields. nih.gov This technique has been successfully used in the one-pot synthesis of novel thiazole derivatives from thiosemicarbazide (B42300) and hydrazonoyl halides in the presence of a base like triethylamine. nih.gov The use of ultrasound promotes the reaction, leading to a rapid and efficient synthesis. nih.gov Furthermore, combining ultrasonic irradiation with eco-friendly biocatalysts, such as those based on chitosan (B1678972), has proven to be a highly effective strategy for thiazole synthesis, offering mild reaction conditions, short reaction times, and high yields. nih.govscilit.com

The table below summarizes representative examples of microwave and ultrasonic-assisted synthesis of thiazole derivatives, highlighting the reaction conditions and outcomes.

| Energy Source | Reactants | Catalyst/Solvent | Time | Yield (%) | Reference |

| Microwave | Thiocarbohydrazide, Aldehydes, Phenacyl Bromides | Acetic Acid/Ethanol | 10-25 min | 97 | chemhelpasap.com |

| Microwave | Thiosemicarbazide, 2-Aryl-4-formylthiazole | Solvent-free | 5 min | High | rsc.org |

| Ultrasound | Thiosemicarbazide, Hydrazonoyl Halides | Triethylamine/Dioxane | 30-60 min | Good | nih.govscilit.com |

| Ultrasound | 2-(2-oxo-1,2-diphenylethylidene)hydrazine-1-carbothioamide, Hydrazonoyl Chlorides | TCsSB Hydrogel/Ethanol | 20 min | High | nih.gov |

Application of Recyclable Catalysts and Biocatalysts

The development of sustainable chemical processes has spurred research into the use of recyclable catalysts and biocatalysts for the synthesis of thiazoles. These catalysts not only promote environmentally benign transformations but also offer economic advantages through their potential for reuse.

Magnetic nanocatalysts have emerged as a highly promising class of heterogeneous catalysts due to their high surface area, catalytic activity, and, most notably, their ease of separation from the reaction mixture using an external magnetic field. This property allows for simple recovery and recycling of the catalyst, minimizing waste and reducing costs. chemhelpasap.com

For the synthesis of thiazole derivatives, magnetic tribromide catalysts, which consist of metal tribromides immobilized on a magnetic core like iron oxide nanoparticles (Fe₃O₄), have been shown to be effective. chemhelpasap.com These catalysts are utilized in various organic transformations, including the cyclization reactions necessary for thiazole ring formation. Their high catalytic activity, chemical stability, and reusability make them an attractive option for green synthesis. chemhelpasap.com The magnetic nature of these catalysts facilitates their separation, and they can be reused multiple times without a significant loss of efficiency. chemhelpasap.com The synergistic effect of combining magnetic nanocatalysts with microwave irradiation can further enhance reaction kinetics, leading to excellent yields in significantly reduced reaction times.

Chitosan, a natural biopolymer derived from chitin, has garnered significant attention as a scaffold for the development of eco-friendly biocatalysts. nih.gov Its biodegradability, non-toxicity, and the presence of reactive amino and hydroxyl groups make it an ideal support for catalytic species. Chitosan-based catalysts, particularly in the form of hydrogels, have been successfully applied to the synthesis of thiazole derivatives. nih.govnih.gov

For example, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been developed and used as an efficient and recyclable biocatalyst for the synthesis of novel thiazoles under ultrasonic irradiation. nih.gov This hydrogel exhibits a larger surface area and higher thermal stability compared to native chitosan. nih.gov In the synthesis of thiazoles from 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide and various hydrazonoyl chlorides or 2-bromo-1-arylethan-1-ones, the TCsSB catalyst demonstrated higher yields and shorter reaction times compared to unmodified chitosan. nih.gov A key advantage of this catalytic system is its reusability; the hydrogel can be recovered and reused multiple times without a significant drop in its catalytic activity. nih.gov

Similarly, a pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel has been shown to be an effective biocatalyst for thiazole synthesis, also under ultrasonic conditions. This catalyst provides high yields and can be recycled efficiently. The catalytic activity is attributed to the amine groups within the chitosan structure, which facilitate the necessary proton abstraction steps in the reaction mechanism.

The following table provides an overview of the performance of these recyclable catalysts in thiazole synthesis.

| Catalyst | Catalyst Type | Reaction Conditions | Reusability | Yield Maintenance | Reference |

| Fe₃O₄/DOP/N⁺Me₃Br₃⁻ | Magnetic Nanocatalyst | 75 °C | Multiple cycles | No significant loss of efficiency | chemhelpasap.com |

| TCsSB Hydrogel | Chitosan-Based Biocatalyst | Ultrasound, 35 °C, 20 min | At least 3 cycles | No significant reduction | nih.gov |

| PIBTU-CS Hydrogel | Chitosan-Based Biocatalyst | Ultrasound | Multiple cycles | No substantial reduction | nih.gov |

Reactivity and Mechanistic Investigations of 2 Methyl 4,5 Diphenylthiazole

Electrophilic Aromatic Substitution Reactions of the Thiazole (B1198619) Ring

The thiazole ring exhibits a degree of aromaticity, rendering it susceptible to electrophilic substitution reactions. wikipedia.org The position of substitution is influenced by the electron density of the ring carbons. The C5 position is generally the most electron-rich and, therefore, the preferred site for electrophilic attack. pharmaguideline.com This is due to the electron-donating nature of the sulfur atom in its proximity. pharmaguideline.com Conversely, the C2 position is the most electron-deficient. pharmaguideline.com

In the case of 2-methyl-4,5-diphenylthiazole, the presence of an electron-donating methyl group at the C2 position further activates the C5 position for electrophilic attack. pharmaguideline.com However, since the C4 and C5 positions are already substituted with phenyl groups, electrophilic substitution on the thiazole ring itself would require forcing conditions and may not be a common reaction pathway. Instead, electrophilic attack is more likely to occur on the phenyl rings.

Common electrophilic aromatic substitution reactions for thiazoles include halogenation and nitration. For instance, bromination of thiazoles typically occurs at the C5 position, and if C5 is already occupied, other positions are generally not attacked by electrophiles. pharmaguideline.comresearchgate.net

Table 1: Regioselectivity in Electrophilic Substitution of Thiazoles

| Position | Electron Density | Susceptibility to Electrophilic Attack |

| C2 | Lowest | Low |

| C4 | Neutral | Moderate |

| C5 | Highest | High |

Nucleophilic Substitution Reactions at C2 of the Thiazole Ring

The C2 position of the thiazole ring is electron-deficient, making it a prime target for nucleophilic attack. pharmaguideline.com This reactivity is enhanced if the C2 position bears a good leaving group. While the methyl group in this compound is not a typical leaving group, deprotonation of the methyl group can generate a nucleophilic center.

However, direct nucleophilic substitution at the C2 carbon is more relevant for thiazoles with a halogen substituent at that position. cutm.ac.in Strong nucleophiles or activation of the ring, for example, through quaternization of the ring nitrogen, are often required for these reactions to proceed. pharmaguideline.com For instance, thiazoles bearing a leaving group at the C2 position readily react with nucleophiles. cutm.ac.in Sodamide can convert thiazole into 2-aminothiazole (B372263). cutm.ac.inyoutube.com

Transformations of the Methyl Group at C2 Position

The methyl group at the C2 position of this compound is activated by the adjacent thiazole ring and can undergo a variety of chemical transformations.

Condensation Reactions: The protons of the C2-methyl group are acidic and can be abstracted by a base. The resulting carbanion can then participate in condensation reactions with aldehydes and other electrophiles. pharmaguideline.com For example, 2-methylthiazole (B1294427) can undergo condensation reactions with aromatic aldehydes to form heterocyclic products. pharmaguideline.com

Oxidation: The methyl group can be oxidized to other functional groups. For instance, studies on 2-methylbenzothiazole (B86508) have shown that oxidation by OH radicals can lead to the formation of an aldehyde at the C2 position. nih.gov A similar transformation could be expected for this compound under appropriate oxidizing conditions. The treatment of aryl and heteroaryl thiazol-2-ylmethanols with sulfuric acid in a dimethoxyethane–water mixture has been shown to yield the corresponding ketone. researchgate.net

Reactivity of Phenyl Substituents at C4 and C5 Positions

The phenyl groups at the C4 and C5 positions can undergo typical electrophilic aromatic substitution reactions. The thiazole ring acts as a substituent on these phenyl rings, directing incoming electrophiles to the ortho and para positions.

A notable reaction involving the C4-phenyl group is its selective arylation. Research has demonstrated that the introduction of an aryl group at the C5-position of 2-methyl-4-phenylthiazole (B155899) enhances its reactivity, allowing for the selective mono-arylation of the C4-phenyl unit using a ruthenium catalyst. researchgate.net

Table 2: Ruthenium-Catalyzed Arylation of 2-Methyl-4-phenyl-5-arylthiazole researchgate.net

| Aryl Group at C5 | Product Yield |

| Phenyl | Moderate to High |

| Substituted Phenyl | Moderate to High |

Metal-Catalyzed Cross-Coupling Reactions Involving this compound Scaffolds

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and thiazole derivatives are often used as substrates in these transformations. researchgate.net Palladium-catalyzed reactions such as the Suzuki and Heck couplings are particularly common. cdnsciencepub.comorganic-chemistry.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate. cdnsciencepub.com Thiazole derivatives can participate in Suzuki-Miyaura coupling reactions, typically requiring a halogenated thiazole precursor. rsc.orgacs.org For instance, 5-substituted thiazoles can be synthesized efficiently via microwave-assisted Suzuki-Miyaura cross-coupling. rsc.org While this compound itself is not a direct substrate for this reaction without prior functionalization (e.g., bromination), its derivatives can be readily employed. nih.govnih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org Palladium-catalyzed olefination of thiazoles can occur at the C2 position, providing access to 2-alkenylthiazole derivatives. acs.org This reaction often requires specific conditions to control the regioselectivity between the C2 and C5 positions. acs.org

Photochemical and Photoredox Reactivity Studies

Photochemical Reactions: Diphenylthiazoles have been shown to undergo photochemical rearrangements upon UV irradiation. For example, 2,5-diphenylthiazole (B8808024) can be converted into 3,4-diphenylisothiazole and 4,5-diphenylthiazole. rsc.org Similarly, 2,4-diphenylthiazole (B167676) rearranges to 3,5-diphenylisothiazole. rsc.org These reactions suggest that this compound could also exhibit interesting photochemical behavior.

Photoredox Catalysis: Thiazole-containing structures, such as thiazolo[5,4-d]thiazoles, have been investigated as organic photoredox catalysts. charlotte.educharlotte.edu These catalysts can drive redox chemistry upon light activation and are seen as a more sustainable alternative to traditional transition metal catalysts. charlotte.educharlotte.edu The development of such catalysts often focuses on achieving long excited-state lifetimes and favorable redox potentials. charlotte.edu While direct studies on this compound as a photoredox catalyst are not prominent, its structural motifs are relevant to this emerging field. Thioetherification of aryl bromides has been achieved using photoredox/nickel dual catalysis, a process that involves the generation of thiyl radicals under mild, light-mediated conditions. nih.gov

Computational and Theoretical Chemistry of 2 Methyl 4,5 Diphenylthiazole

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of 2-Methyl-4,5-diphenylthiazole at the atomic level. These theoretical approaches offer a powerful means to predict and analyze various molecular and electronic properties.

Density Functional Theory (DFT) Studies of Optimized Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective in determining the optimized geometry of a molecule, which corresponds to its most stable three-dimensional arrangement of atoms. For thiazole (B1198619) derivatives, DFT calculations, often employing the B3LYP functional with various basis sets, have been successfully used to predict geometric parameters like bond lengths, bond angles, and dihedral angles.

The optimized geometry of such thiazole derivatives reveals a generally planar thiazole ring, with the attached phenyl rings being twisted out of this plane to varying degrees. This twisting is a result of steric hindrance between the ortho-hydrogens of the phenyl groups and the atoms of the thiazole ring.

Table 1: Selected Optimized Geometrical Parameters of 2,4-Diphenylthiazole (B167676) (Analog) (Data sourced from a DFT study using the B3LYP/6-311++G(d,p) level of theory researchgate.net)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| S1-C2 | 1.76 |

| S1-C5 | 1.77 |

| N3-C2 | 1.31 |

| N3-C4 | 1.39 |

| C4-C5 | 1.37 |

| Bond Angles (°) | |

| C5-S1-C2 | 89.9 |

| N3-C2-S1 | 115.1 |

| C4-N3-C2 | 110.5 |

| C5-C4-N3 | 114.5 |

| C4-C5-S1 | 110.0 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive.

For thiazole derivatives, the HOMO is typically localized over the electron-rich regions of the molecule, including the thiazole ring and the phenyl groups, indicating that these are the likely sites for electrophilic attack. The LUMO, on the other hand, is often distributed over the thiazole ring and the acceptor moieties, representing the regions susceptible to nucleophilic attack.

In the case of the analogous 2,4-diphenylthiazole, the HOMO-LUMO energy gap was calculated to be -4.98 eV. researchgate.net This value suggests a moderate level of reactivity. The HOMO is primarily located on the phenyl group at the 4-position and the thiazole ring, while the LUMO is distributed over both phenyl rings and the thiazole core.

Table 2: Frontier Molecular Orbital Energies of 2,4-Diphenylthiazole (Analog) (Data sourced from a DFT study using the B3LYP/6-311++G(d,p) level of theory researchgate.net)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.21 |

| ELUMO | -1.23 |

| Energy Gap (ΔE) | -4.98 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating areas of low electron density that are prone to nucleophilic attack. Green regions denote neutral or near-zero potential.

For thiazole derivatives, the MEP map typically shows the most negative potential (red) around the nitrogen atom of the thiazole ring due to its lone pair of electrons. researchgate.net The sulfur atom also contributes to the negative potential in its vicinity. The phenyl rings generally exhibit regions of both negative (on the face of the rings) and slightly positive (around the hydrogen atoms) potential.

In the MEP analysis of 2,4-diphenylthiazole, the negative potential is concentrated around the nitrogen atom, making it a likely site for protonation and coordination with electrophiles. researchgate.net The hydrogen atoms of the phenyl rings exhibit positive potential, making them potential sites for interaction with nucleophiles.

Charge Distribution and Reactivity Descriptors

The distribution of electronic charge within a molecule is fundamental to its reactivity. Mulliken population analysis is a common method used in computational chemistry to assign partial atomic charges to the atoms in a molecule. These charges provide a quantitative measure of the local electron density and can be used to identify reactive sites.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Global Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

For the 2,4-diphenylthiazole analog, Mulliken charge analysis revealed that the nitrogen atom carries a significant negative charge, consistent with the MEP analysis. researchgate.net The sulfur atom also exhibits a negative charge, while the carbon atoms of the thiazole ring have varying charges depending on their bonding environment. The calculated reactivity descriptors for 2,4-diphenylthiazole indicate its potential as a reactive species in various chemical transformations.

Table 3: Mulliken Atomic Charges and Reactivity Descriptors of 2,4-Diphenylthiazole (Analog) (Data sourced from a DFT study using the B3LYP/6-311++G(d,p) level of theory researchgate.net)

| Parameter | Value |

|---|---|

| Selected Mulliken Atomic Charges | |

| S1 | -0.15 |

| C2 | 0.25 |

| N3 | -0.45 |

| C4 | 0.10 |

| C5 | -0.20 |

| Global Reactivity Descriptors (eV) | |

| Chemical Potential (μ) | -3.72 |

| Chemical Hardness (η) | 2.49 |

| Global Electrophilicity Index (ω) | 2.78 |

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational chemistry also plays a crucial role in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. By calculating theoretical spectroscopic parameters and comparing them with experimental results, a more accurate and detailed structural elucidation can be achieved.

Computational NMR Spectroscopy (1H and 13C NMR)

The prediction of 1H and 13C NMR chemical shifts using computational methods, particularly DFT, has become a standard tool in structural chemistry. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for these calculations. By optimizing the molecular geometry and then calculating the NMR shielding tensors, theoretical chemical shifts can be obtained.

A strong correlation between the calculated and experimental chemical shifts provides confidence in the assigned structure. Deviations between the theoretical and experimental values can often be attributed to factors such as solvent effects, intermolecular interactions, and the limitations of the chosen computational method.

While a specific study correlating the experimental and computational NMR data for this compound was not found, the general approach involves:

Obtaining the experimental 1H and 13C NMR spectra of the compound.

Performing a DFT geometry optimization of the molecule.

Calculating the 1H and 13C NMR chemical shifts using the GIAO method at a suitable level of theory.

Plotting the calculated chemical shifts against the experimental values to determine the correlation coefficient (R2).

For thiazole derivatives, the chemical shifts of the protons and carbons are influenced by the electronic environment created by the heteroatoms and the phenyl substituents. The methyl group at the 2-position in this compound would be expected to have a characteristic 1H chemical shift in the aliphatic region and a corresponding 13C chemical shift. The protons and carbons of the phenyl rings would exhibit chemical shifts in the aromatic region, with their exact values depending on their position relative to the thiazole ring.

Computational IR Spectroscopy and Vibrational Analysis

Computational vibrational analysis is a fundamental tool for interpreting and predicting the infrared (IR) spectrum of a molecule. By employing methods like Density Functional Theory (DFT), often with the B3LYP functional and a 6-311G(d,p) or similar basis set, the vibrational frequencies and corresponding normal modes of this compound can be calculated. kbhgroup.inmdpi.com This theoretical spectrum provides a detailed assignment of the experimental FT-IR data. kbhgroup.in

The analysis involves optimizing the molecule's geometry to find its lowest energy conformation, followed by frequency calculations. mdpi.com These calculations yield a set of vibrational modes, each associated with a specific frequency and intensity. Key vibrational modes for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations from the two phenyl rings typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl group is expected in the 2950-2850 cm⁻¹ range.

C=N and C=C Stretching: Vibrations corresponding to the C=N and C=C bonds within the thiazole and phenyl rings are found in the 1600-1400 cm⁻¹ region. These are crucial for identifying the heterocyclic and aromatic structures.

C-H Bending: In-plane and out-of-plane bending vibrations of the C-H bonds occur at lower frequencies and provide information about the substitution patterns on the aromatic rings.

Ring Vibrations: Skeletal vibrations of the thiazole and phenyl rings contribute to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

A comparison between the computed and experimental spectra allows for a precise assignment of the observed IR bands. tandfonline.com Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental results. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the two phenyl rings. |

| Aliphatic C-H Stretch | 2950 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the methyl group. |

| C=N/C=C Ring Stretch | 1600 - 1450 | Stretching vibrations within the thiazole and phenyl rings. |

| CH₃ Bending | 1450 - 1375 | Asymmetric and symmetric bending of the methyl group. |

| C-H Out-of-Plane Bend | 900 - 675 | Bending of aromatic C-H bonds out of the plane of the ring, characteristic of substitution. |

UV-Vis Absorption and Emission Spectra Calculations

The electronic properties and transitions of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). tandfonline.commdpi.com This method is widely used to calculate the excited-state properties of molecules, providing theoretical UV-Vis absorption and emission spectra. mdpi.com The calculations yield key parameters such as maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f), which indicate the probability of an electronic transition. tandfonline.com

For a conjugated system like this compound, the lowest energy electronic transitions typically involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). kbhgroup.in The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical factor determining the molecule's color and photochemical behavior.

TD-DFT calculations can predict the λmax values associated with these transitions. researchgate.net For this compound, the transitions are expected to be of π → π* character, arising from the extensive system of conjugated double bonds across the thiazole and phenyl rings. The calculations can also be performed in different solvents using models like the Polarizable Continuum Model (PCM) to simulate solvatochromic effects—the change in absorption or emission spectra with solvent polarity. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| λmax (nm) | Wavelength of maximum absorption. | Corresponds to the energy required for the most probable electronic transition. |

| Excitation Energy (eV) | The energy difference between the ground and excited state. | Directly related to the λmax (E = hc/λ). |

| Oscillator Strength (f) | A dimensionless quantity representing the intensity of an electronic transition. | Higher values indicate a more probable and intense absorption band. |

| Major Contribution | The primary orbitals involved in the transition (e.g., HOMO → LUMO). | Identifies the nature of the electronic excitation (e.g., π → π*). |

Molecular Dynamics Simulations of this compound in Biological Systems

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its behavior and interactions within a biological environment, such as in the active site of a protein or near a DNA strand. nih.gov These simulations solve Newton's equations of motion for a system of interacting particles, generating trajectories that reveal the dynamic evolution of the system at an atomic level. nih.gov

A typical MD simulation of this compound in a biological system would involve:

System Setup: Building a model that includes the thiazole derivative, a biological macromolecule (e.g., an enzyme), and a solvent environment (typically water and ions to mimic physiological conditions).

Equilibration: Allowing the system to relax to a stable temperature and pressure.

Production Run: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the relevant biological processes.

Analysis: Analyzing the resulting trajectories to understand the stability of the ligand-protein complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies. nih.govnih.gov

MD simulations can validate results from molecular docking studies and provide a more realistic picture of the binding process by accounting for the flexibility of both the ligand and the protein. nih.gov Analysis of parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy can confirm the stability of the binding pose and highlight the critical residues involved in the interaction. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies using Computational Methods

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial in medicinal chemistry and materials science for designing molecules with desired biological activities or physical properties. Computational methods provide an efficient way to conduct these studies by predicting the effects of structural modifications.

For this compound, computational SAR studies could be used to guide the development of new derivatives with enhanced potency as, for example, enzyme inhibitors or receptor antagonists. nih.govnih.gov This is often achieved through Quantitative Structure-Activity Relationship (QSAR) modeling. imist.ma A typical computational SAR workflow involves:

Creating a Library: Designing a virtual library of analogs by systematically modifying the core structure of this compound (e.g., adding different substituents to the phenyl rings or replacing the methyl group).

Descriptor Calculation: Calculating a set of molecular descriptors (e.g., electronic, steric, and physicochemical properties) for each analog. imist.ma

Model Building: Using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build a mathematical model that correlates the descriptors with the biological activity of a known set of compounds. imist.ma

Prediction: Using the validated QSAR model to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be used to create 3D-QSAR models. nih.gov These models relate the 3D steric and electrostatic fields of the molecules to their biological activity, providing visual maps that highlight regions where modifications are likely to improve or diminish activity. nih.gov

| Structural Modification on this compound Core | Potential Impact on Activity/Property (Hypothetical) | Computational Method for Prediction |

|---|---|---|

| Adding electron-withdrawing groups (e.g., -NO₂, -CF₃) to phenyl rings | May alter binding affinity by changing electrostatic interactions with the target. | Molecular Docking, 3D-QSAR (CoMFA/CoMSIA) |

| Adding hydrogen-bond donors/acceptors (e.g., -OH, -NH₂) to phenyl rings | Could introduce new, specific hydrogen bonds with the biological target, potentially increasing potency. | Molecular Docking, Molecular Dynamics |

| Replacing the 2-methyl group with larger alkyl groups | May introduce steric hindrance or improve hydrophobic interactions in the binding pocket. | Molecular Docking, 3D-QSAR |

| Altering the substitution pattern on the phenyl rings (ortho, meta, para) | Changes the overall shape and electrostatic profile of the molecule, affecting its fit in a binding site. | Molecular Docking, 3D-QSAR |

Applications of 2 Methyl 4,5 Diphenylthiazole in Advanced Materials and Medicinal Chemistry

Medicinal Chemistry and Drug Discovery Applications

The thiazole (B1198619) ring is a prominent scaffold in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds. Its unique chemical properties allow for versatile interactions with various biological targets, making it a valuable core for the design of novel therapeutic agents. Derivatives of 4,5-diphenylthiazole, in particular, have been explored for a range of therapeutic applications.

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. drugdesign.org The thiazole ring is often employed as a bioisostere for other aromatic or heterocyclic rings. While specific examples of 2-Methyl-4,5-diphenylthiazole in bioisosteric replacement are not extensively documented, the general principles of using thiazole scaffolds are well-established. For instance, the thiazole ring can mimic the steric and electronic properties of a phenyl ring or other heterocycles, potentially leading to enhanced biological activity or improved drug-like properties. researchgate.net

The thiazole nucleus is a fundamental component in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. The substitution of different functional groups onto the thiazole ring allows for the fine-tuning of its pharmacological profile.

Several studies have highlighted the potential of diphenylthiazole derivatives as anticancer agents. nih.gov For example, a series of novel compounds bearing a diphenylthiazole scaffold were synthesized and evaluated for their anticancer activity against various cancer cell lines. nih.gov Some of these compounds exhibited significant cytotoxic effects. nih.gov

One study reported on novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamide (B46855) derivatives, which were tested for their anticancer activity against human lung adenocarcinoma (A549) and mouse embryoblast (NIH/3T3) cell lines. One compound, in particular, demonstrated strong and selective activity against the A549 cell line with an IC50 value of 23.30 ± 0.35 µM, while showing minimal toxicity to the normal cell line (>1000 µM). researchgate.net

Another study focused on 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives and their evaluation against A-549, Bel7402 (liver cancer), and HCT-8 (colon cancer) cell lines. The highest activity was observed with a 4-chloro-2-methylphenyl amido substituted thiazole containing a 2-chlorophenyl group at the 2-position of the thiazole ring, showing 48% inhibition against the tested cell lines. mdpi.com

While these studies are on derivatives and not on this compound itself, they underscore the potential of the diphenylthiazole scaffold in the development of new anticancer therapies. The mechanism of action for some of these derivatives is suggested to be multi-targeted, with some compounds showing inhibitory activity against EGFR and BRAF kinases. nih.gov

Table 1: Anticancer Activity of Selected Diphenylthiazole Derivatives

| Compound/Derivative | Cell Line | Activity (IC50/Inhibition) | Reference |

|---|---|---|---|

| N-(5-methyl-4-phenylthiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide | A549 (Lung) | IC50 = 23.30 ± 0.35 µM | researchgate.net |

| 4-chloro-2-methylphenyl amido substituted 2-(2-chlorophenyl)-4-trifluoromethyl thiazole-5-carboxamide | A-549, Bel7402, HCT-8 | 48% inhibition | mdpi.com |

| Diphenylthiazole derivative 10b | EGFR | IC50 = 0.4 µM | nih.gov |

| Diphenylthiazole derivative 17b | EGFR | IC50 = 0.2 µM | nih.gov |

| Diphenylthiazole derivative 10b | BRAF | IC50 = 1.3 µM | nih.gov |

| Diphenylthiazole derivative 17b | BRAF | IC50 = 1.7 µM | nih.gov |

This table is interactive and allows for sorting of data.

The thiazole moiety is a well-known pharmacophore in the development of antimicrobial agents. Research on derivatives of 4,5-diphenylthiazole has demonstrated their potential in combating bacterial and fungal infections.

A study on 2-[(4,5-diphenylthiazol-2-yl)imino]thiazolidin-4-one derivatives showed that all synthesized compounds exhibited antimicrobial activity against various Candida species, as well as gram-negative and gram-positive bacteria. scielo.br One derivative, compound 4f , showed a minimum inhibitory concentration (MIC) of 31.25 µg/mL against certain microbes. scielo.br Another derivative, 4c , was particularly active against E. coli with an MIC of less than 31.25 µg/mL. scielo.br

In another study, a series of 2-amino-4,5-diarylthiazole derivatives were synthesized and evaluated for their activity against Candida albicans. Several compounds exhibited moderate antifungal activity, with one demethylated derivative showing an MIC80 of 9 µM, which is comparable to the standard antifungal drug fluconazole. nih.gov

Furthermore, novel phenylthiazole derivatives containing an acylhydrazone moiety have been synthesized and tested for their antifungal activity against various phytopathogenic fungi. Many of these compounds displayed excellent antifungal activities against Magnaporthe oryzae and Colletotrichum camelliaet at a concentration of 25 µg/mL. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected Diphenylthiazole Derivatives

| Compound/Derivative | Microorganism | Activity (MIC/MIC80) | Reference |

|---|---|---|---|

| 2-[(4,5-diphenylthiazol-2-yl)imino]-5-(4-fluorobenzylidene)thiazolidin-4-one (4f ) | Various bacteria and fungi | MIC: 31.25 µg/mL | scielo.br |

| 2-[(4,5-diphenylthiazol-2-yl)imino]-5-(4-chlorobenzylidene)thiazolidin-4-one (4c ) | E. coli | MIC: <31.25 µg/mL | scielo.br |

| Demethylated 2-amino-4,5-diarylthiazole (5a8 ) | Candida albicans | MIC80 = 9 µM | nih.gov |

| Phenylthiazole-acylhydrazone derivative E26 | Magnaporthe oryzae | EC50 = 1.29 µg/mL | nih.gov |

This table is interactive and allows for sorting of data.

Diphenylthiazole derivatives have also been investigated for their anti-inflammatory and analgesic properties. A study on novel diphenylthiazole-thiazolidin-4-one based derivatives revealed that some compounds exhibited potent analgesic and anti-inflammatory activities. researchgate.net In particular, one compound was identified as the most potent in the series when compared to the standard drug, diclofenac (B195802). researchgate.net

Another research effort focused on 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives. Several of these compounds demonstrated moderate to good anti-inflammatory activity in a carrageenan-induced rat paw edema model and analgesic effects in an acetic acid-induced writhing test in mice, with the added benefit of low ulcerogenicity compared to diclofenac sodium. core.ac.ukresearchgate.net This suggests that the diphenylthiazole scaffold can be a promising starting point for the development of safer non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Table 3: Anti-inflammatory and Analgesic Activity of Selected Diphenylthiazole Derivatives

| Compound/Derivative | Activity | Model | Reference |

|---|---|---|---|

| Diphenylthiazole-thiazolidin-4-one derivative 13 | Potent analgesic and anti-inflammatory | Acetic acid-induced writhing and Carrageenan-induced edema | researchgate.net |

| 5-methyl-2-phenylthiazole-4-heteroazole derivative 9 | Moderate to good anti-inflammatory and analgesic | Carrageenan-induced rat paw edema and Acetic acid-induced writhing | core.ac.ukresearchgate.net |

| 5-methyl-2-phenylthiazole-4-heteroazole derivative 10 | Moderate to good anti-inflammatory and analgesic | Carrageenan-induced rat paw edema and Acetic acid-induced writhing | core.ac.ukresearchgate.net |

| 5-methyl-2-phenylthiazole-4-heteroazole derivative 14 | Moderate to good anti-inflammatory and analgesic | Carrageenan-induced rat paw edema and Acetic acid-induced writhing | core.ac.ukresearchgate.net |

| 5-methyl-2-phenylthiazole-4-heteroazole derivative 15 | Moderate to good anti-inflammatory and analgesic | Carrageenan-induced rat paw edema and Acetic acid-induced writhing | core.ac.ukresearchgate.net |

This table is interactive and allows for sorting of data.

The therapeutic potential of thiazole derivatives extends to antiviral and antitubercular applications. While direct studies on this compound are scarce, research on related structures provides valuable insights.

A study on phenylthiazole derivatives as antiflaviviral agents identified compounds that inhibit viral replication by targeting the viral E-protein. A drug-like phenylthiazole, compound 12 , was developed with high antiflaviviral selectivity. nih.gov

In the context of tuberculosis, the 2-aminothiazole (B372263) series has shown promising activity against Mycobacterium tuberculosis. nih.gov Researchers have synthesized and tested a large number of analogs, finding that specific substitutions on the thiazole ring are crucial for potent antitubercular activity, with some compounds achieving sub-micromolar minimum inhibitory concentrations (MICs). nih.gov For instance, a representative analog demonstrated rapid bactericidal activity against replicating M. tuberculosis. nih.gov While these are not diphenylthiazole derivatives, they highlight the importance of the thiazole core in the development of new antitubercular drugs.

There is a clear need for further research to specifically evaluate the antiviral and antitubercular potential of this compound and its close analogs.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations and Optimization

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of a compound are critical for its development as a drug. Pharmacokinetics describes how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME), while pharmacodynamics describes how the drug affects the body.

Specific PK/PD data for this compound is scarce in the scientific literature. However, the general characteristics of the thiazole ring system can provide some insights. The thiazole nucleus is a common feature in many approved drugs, which suggests that it generally possesses favorable PK properties. The lipophilicity imparted by the two phenyl groups in this compound would likely influence its absorption and distribution characteristics.

Optimization of the diphenylthiazole scaffold is an active area of research to improve PK/PD profiles. For example, the synthesis of diphenylthiazole-amino acid conjugates has been explored to enhance the anticancer and anti-inflammatory activities of the parent compounds. semanticscholar.org Such modifications can alter the solubility, metabolic stability, and target engagement of the molecule.

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) screening of novel heterocycles linked to a thiazole core has been employed to predict their drug-like properties early in the discovery process. These computational tools can help in prioritizing compounds with a higher probability of success in later stages of drug development.

Materials Science Applications

The inherent electronic properties of the thiazole ring, combined with the extended π-conjugation provided by the phenyl substituents, make this compound and its derivatives promising candidates for applications in materials science, particularly in the field of organic electronics.

Organic Electronics and Optoelectronics

Organic electronics leverage the properties of organic materials to create electronic and optoelectronic devices. These materials offer advantages such as flexibility, low cost, and tunability of their electronic properties through chemical synthesis.

A related compound, 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (B52724) (PTPA), has been identified as a promising organic semiconductor. nih.govnih.gov Studies have shown that its electrical conductivity increases with temperature, a characteristic feature of semiconductor materials. nih.govnih.gov This suggests that the phenylthiazole core can be a valuable building block for organic electronic materials.

Organic Light-Emitting Diodes (OLEDs) are a major application of organic electronics, used in displays and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its various layers. While there is no direct report on the use of this compound in OLEDs, the photoluminescent properties of some thiazole derivatives suggest their potential in this area. The rigid and planar structure of the diphenylthiazole core could facilitate efficient charge transport and emissive properties. The development of novel organic semiconductors with high charge carrier mobility is crucial for high-performance OLEDs.

Organic photovoltaics (OPVs), or organic solar cells, convert sunlight into electricity using organic semiconductor materials. The efficiency of OPVs depends on the ability of the materials to absorb light and efficiently separate and transport charge. Thiazole-containing heterocycles have been widely used to construct photovoltaic materials, particularly as electron-accepting units in donor-acceptor type polymers. mdpi.com The electron-deficient nature of the thiazole ring can be beneficial for creating materials with appropriate energy levels for efficient charge transfer in a solar cell. Although this compound itself has not been specifically reported in OPV applications, its core structure represents a potential building block for the design of new donor or acceptor materials for organic solar cells.

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronic circuits. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. The development of new organic semiconductors with high mobility is a key area of research. mdpi.com The crystalline nature and potential for π-π stacking in solid-state films of diphenylthiazole derivatives could lead to efficient charge transport pathways, making them suitable candidates for OFET applications. The study of related phenylthiazole compounds as organic semiconductors supports the potential of this compound in this field. nih.govnih.gov

| Application Area | Relevant Properties | Potential Role of this compound |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Photoluminescence, charge transport | As an emissive or charge-transporting material. |

| Organic Photovoltaics (OPVs) | Light absorption, charge separation and transport | As a component of donor or acceptor materials. |

| Organic Field-Effect Transistors (OFETs) | Charge carrier mobility, solid-state packing | As the active semiconductor layer. |

Fluorescent Dyes and Optical Brighteners

The extended conjugation and aromaticity inherent in phenyl-substituted thiazoles provide the basis for their use in fluorescent applications. wikipedia.org this compound, with its thiazole core, is a precursor in the synthesis of various dyes and pigments. chemimpex.com Its distinct fluorescent properties are harnessed in the development of fluorescent probes for applications such as biological imaging. chemimpex.com

Thiazole derivatives are a significant class of fluorescent dyes. A prominent example is Thiazole Orange (TO), an asymmetrical cyanine (B1664457) dye composed of conjugated benzothiazole (B30560) and quinoline (B57606) rings. mdpi.com TO exhibits a remarkable fluorescence enhancement (up to a thousand-fold) upon binding to nucleic acids like DNA and RNA, a property attributed to the restriction of intramolecular rotation when it intercalates between base pairs. mdpi.comnih.gov This "turn-on" fluorescence makes it an invaluable tool in bioanalytical chemistry. mdpi.com Researchers have synthesized numerous TO derivatives by modifying the benzothiazole and quinoline rings to fine-tune their spectral properties and enhance their utility, for instance, in labeling cancer cells. nih.gov

Optical Brightening Agents (OBAs) or Fluorescent Whitening Agents (FWAs) function by absorbing ultraviolet light and re-emitting it as blue light, counteracting the natural yellow cast of materials to make them appear whiter. wikipedia.org This process relies on the fluorescence of compounds with extended conjugation. While stilbene (B7821643) derivatives are common, heterocyclic compounds are also employed. wikipedia.org Thiazole-based structures, due to their intrinsic fluorescence, are utilized in this field. For example, derivatives of sulphonated 2,2'-bis-[(phenylvinylidene)-6,6'-thiazole] have been identified as optical brighteners. google.com The principle is based on creating molecules that exhibit strong fluorescence in the blue region of the visible spectrum.

| Thiazole Derivative | Application | Mechanism/Property | Key Findings |

| Thiazole Orange (TO) | Fluorescent DNA/RNA Stain | Intercalation into nucleic acids restricts intramolecular rotation, causing a >1000-fold fluorescence increase. mdpi.comlumiprobe.com | Absorption max with DNA is ~509 nm; emission max is ~532 nm. lumiprobe.com Used in flow cytometry and cell imaging. nih.gov |

| Folic Acid-modified TO | Cancer Cell Labeling | Folic acid targets the dye to breast cancer cells, which then fluoresce upon dye binding. nih.gov | Demonstrated successful fluorescence enhancement in labeled breast cancer cells. nih.gov |

| Halogenated TO Analogues | DNA Stains | Substitution with electron-withdrawing groups at the C-7 position of the quinoline moiety leads to a bathochromic shift. nih.gov | One analogue showed higher fluorescence in the presence of dsDNA compared to the parent TO. nih.gov |

| Sulphonated bis-thiazoles | Optical Brighteners | Absorb UV light and re-emit in the blue region of the spectrum, creating a whitening effect. wikipedia.orggoogle.com | Used in preparations to enhance the brightness of materials. google.com |

Chemical Sensors and Biosensors Utilizing Thiazole Derivatives

The ability of the nitrogen and sulfur atoms in the thiazole ring to coordinate with metal ions, combined with the inherent fluorescence of the scaffold, makes thiazole derivatives excellent candidates for chemosensors. scientificarchives.comresearchgate.net These sensors often operate via fluorescence quenching or enhancement upon binding to a specific analyte. researchgate.netacs.org

Thiazole-based fluorescent sensors have been developed for the detection of a wide array of metal ions, including environmentally significant heavy metals like Hg(II), Pb(II), and Cd(II), as well as biologically important ions such as Fe(III), Fe(II), and Cu(II). researchgate.netacs.org For instance, novel quinoline-based thiazole derivatives have been shown to selectively detect iron and copper ions through a remarkable fluorescence quenching effect. acs.org The mechanism involves the formation of a complex between the thiazole derivative and the metal ion, which alters the electronic properties of the fluorophore. researchgate.net

Beyond simple ions, these sensors can be designed to detect anions like fluoride (B91410) and acetate. kfupm.edu.sakfupm.edu.sa The sensing mechanism in these cases often involves the inhibition of an excited-state intramolecular proton transfer (ESIPT) process upon anion binding, leading to a significant change in the fluorescence emission. kfupm.edu.sakfupm.edu.sa The versatility of thiazole chemistry allows for the synthesis of a diverse library of sensors with high selectivity and sensitivity for various environmental and biological targets. researchgate.netnih.gov

| Sensor Type | Target Analyte | Sensing Mechanism | Reported Detection Limit |

| Quinoline-based Thiazole (QPT) | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence quenching upon metal ion coordination. acs.org | 1.87 x 10⁻⁷ M (for Fe³⁺) acs.org |

| Azomethine Thiazole Compound | Hg²⁺ | Colorimetric and fluorometric changes upon binding. researchgate.net | 0.1126 x 10⁻⁹ M (Fluorometric) researchgate.net |

| Thiazole bis-imine | Pb²⁺ | Selective fluorometric response. nih.gov | Not specified |

| 2-(2′-hydroxyphenyl)-4-phenylthiazole | F⁻ | Inhibition of ESIPT causes a red-shift in absorption and a large Stokes shift in emission. kfupm.edu.sa | Not specified |

| Urea derivative of 2-(2′-aminophenyl)-4-phenylthiazole | CH₃CO₂⁻ | Anion-induced inhibition of ESIPT. kfupm.edu.sa | Not specified |

Luminescent Materials in Solid-State Photonics

While many fluorescent molecules are effective in solution, their performance in the solid state is often diminished due to aggregation-caused quenching (ACQ), where close packing of molecules leads to non-radiative decay pathways. Thiazole derivatives, particularly those based on the rigid and planar thiazolo[5,4-d]thiazole (B1587360) (TTz) core, are being developed to overcome this challenge for applications in solid-state photonics and optoelectronics. rsc.orgnih.gov

Research has focused on understanding the structure-property relationships in TTz-based crystalline materials. rsc.orgnih.gov By modifying the functional groups attached to the TTz core, it is possible to control the crystal packing arrangement (e.g., herringbone vs. slipped stacks). This, in turn, dictates the photophysical properties of the material in the solid state. rsc.orgnih.gov These materials have been shown to fluoresce across the entire visible spectrum, from blue to orange-red, depending on their molecular structure and crystal packing. rsc.org

This tunability makes them compelling candidates for use in solid-state lighting and other photonic devices. rsc.orgresearchgate.net Scientists have demonstrated that by creating crystalline blends of different TTz derivatives, it is possible to achieve phosphor-converted color-tuning and even white-light emission, highlighting their potential for adoption in next-generation solid-state optical devices. rsc.orgnih.gov Strategies to boost solid-state luminescence also include incorporating metal halide clusters to physically hinder the detrimental π-stacking of the fluorescent thiazole units. acs.org

| Material System | Key Feature | Photophysical Property | Potential Application |

| Alkyl-functionalized Thiazolo[5,4-d]thiazole (TTz) Crystals | Crystal packing (herringbone or slipped stacks) is controlled by alkyl chain length. rsc.orgnih.gov | Fluorescence spans the visible spectrum (blue to orange-red). rsc.org | Solid-state photonics, fluorescence-based optical devices. rsc.orgnih.gov |

| Crystalline Blends of TTz Derivatives | Combination of different TTz emitters. rsc.org | Enables phosphor-converted color-tuning and white-light emission. rsc.orgnih.gov | Solid-state lighting. rsc.org |

| Thiazolothiazole Viologen with ZnCl₄²⁻ | Metal halide clusters act as scaffolds to prevent π-stacking. acs.org | Enhanced solid-state fluorescence. acs.org | Luminescent materials. acs.org |

Coordination Polymers and Metal-Organic Frameworks (MOFs) with Thiazole Linkers

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.commdpi.com The use of thiazole-containing ligands as the organic linkers is a burgeoning area of research due to the unique properties these heterocycles impart. scientificarchives.comrsc.org The nitrogen and sulfur atoms of the thiazole ring provide multiple coordination sites for binding to metal centers, enabling the construction of diverse and functional frameworks. scientificarchives.comrsc.org

A key advantage of using thiazole-based linkers is their intrinsic fluorescence, which can be transferred to the resulting MOF. scientificarchives.commdpi.com These luminescent MOFs (LMOFs) are particularly useful as chemical sensors. scientificarchives.comresearchgate.net The porous structure of the MOF can trap and pre-concentrate analyte molecules, while the framework's fluorescence responds to the presence of the analyte, often through quenching or a spectral shift. mdpi.com For example, LMOFs built with thiazolo[5,4-d]thiazole (TTz) ligands and d¹⁰ metal ions like Zn(II) or Cd(II) have shown high sensitivity and selectivity for detecting environmental pollutants and heavy metal ions in water. scientificarchives.com

The rigid, planar, and π-conjugated nature of linkers like 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole (DPTTZ) is ideal for creating stable and porous frameworks. scientificarchives.commdpi.com By employing a mixed-ligand strategy—combining the thiazole linker with other ligands like dicarboxylates—researchers can fine-tune the structure and properties of the resulting MOFs, leading to materials with applications in gas storage, separation, and catalysis, in addition to sensing. scientificarchives.commdpi.comresearchgate.net

| MOF/CP System | Thiazole Linker | Metal Ion | Key Property/Application |

| [Zn(Py₂TTz)(5-OH-IPA)]n | 2,5-bis(4-pyridyl)thiazolo[5,4-d]thiazole (Py₂TTz) | Zn(II) | Luminescence quenching sensor for Hg(II) ions in water. scientificarchives.com |

| [Zn(1,3-BDC)Dptztz]·DMF | 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole (Dptztz) | Zn(II) | Porous material with a BET surface area of 417 m²/g, showing CO₂ adsorption. mdpi.comresearchgate.net |

| Zn₂(NDC)₂(DPTTZ) | N,N′-di(4-pyridyl)thiazolo-[5,4-d]thiazole (DPTTZ) | Zn(II) | Exhibits ligand-to-ligand energy transfer; acts as a sensor for Hg²⁺. acs.org |